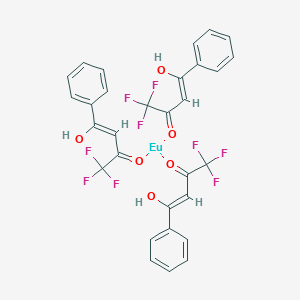
europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one is a complex compound that combines the unique properties of europium, a rare earth metal, with a fluorinated organic ligand. Europium is known for its luminescent properties, making it valuable in various applications, including lighting, displays, and biological imaging. The organic ligand, (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one, contributes to the stability and reactivity of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one typically involves the coordination of europium ions with the organic ligand. One common method is the reaction of europium salts, such as europium chloride or europium nitrate, with the ligand in an appropriate solvent like ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete coordination. The resulting complex is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of europium complexes often involves large-scale coordination reactions in batch reactors. The process includes the dissolution of europium salts in a solvent, followed by the addition of the organic ligand. The mixture is heated to promote the reaction, and the product is isolated through filtration and drying. Quality control measures, such as spectroscopy and chromatography, are employed to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation and Reduction: The europium ion can exist in multiple oxidation states, primarily +2 and +3.
Substitution: The organic ligand can participate in substitution reactions, where functional groups on the ligand are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution.
Major Products Formed
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield europium oxides, while substitution reactions can produce various functionalized derivatives of the original ligand .
Applications De Recherche Scientifique
Europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a luminescent probe in analytical chemistry for detecting and quantifying various substances.
Medicine: Investigated for potential use in medical diagnostics and as a contrast agent in imaging techniques.
Industry: Utilized in the development of advanced materials, including luminescent coatings and sensors.
Mécanisme D'action
The mechanism of action of europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one involves the interaction of the europium ion with its molecular targets. The luminescent properties arise from the electronic transitions within the europium ion, which are influenced by the surrounding ligand environment. The ligand stabilizes the europium ion and enhances its luminescence through energy transfer processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Europium(III) chloride: Another europium complex with different ligands, used in similar applications but with varying properties.
Europium(III) nitrate: Similar in structure but with nitrate ligands, used in luminescent materials and imaging.
Uniqueness
Europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one is unique due to the presence of the trifluoromethyl group, which enhances its stability and luminescent properties compared to other europium complexes. The specific ligand structure also allows for tailored reactivity and applications in various fields .
Propriétés
Numéro CAS |
14552-19-3 |
|---|---|
Formule moléculaire |
C30H21EuF9O6 |
Poids moléculaire |
800.4 g/mol |
Nom IUPAC |
europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/3C10H7F3O2.Eu/c3*11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7;/h3*1-6,14H;/b3*8-6-; |
Clé InChI |
HBBKOCFKEFXHET-WRAAWFJZSA-N |
SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.[Eu] |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/O.C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/O.C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/O.[Eu] |
SMILES canonique |
C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.[Eu] |
Synonymes |
Europium, tris(4,4,4-trifluoro-1-phenyl- 1,3-butanedionato-O,O')- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















